3,3,3-三氟-2-(哌啶-2-基甲基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

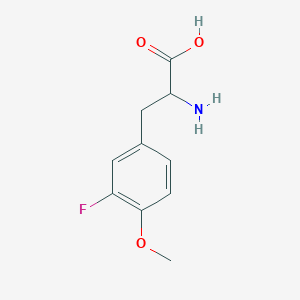

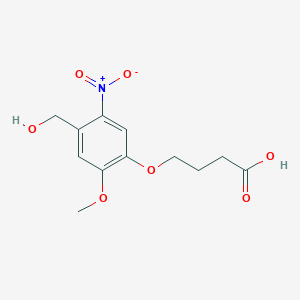

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is a compound that falls within the category of fluorinated carboxylic acids, which are known for their complex conformational behavior and significance in pharmaceutical chemistry due to the presence of fluorine atoms. These atoms can significantly enhance the lipophilicity, bioavailability, and uptake of the molecules they are part of, making them valuable in the design of therapeutics .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds, such as arylpropanoic acids, can be achieved through one-pot reactions involving Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with 2-(trifluoromethyl)acrylic acid under superacidic conditions . Additionally, the synthesis of 3-trifluoromethylated piperazin-2-ones, which share structural similarities with the compound , has been reported using trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines in trifluoroethanol . These methods highlight the potential pathways for synthesizing compounds with trifluoromethyl groups attached to nitrogen-containing rings.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, has been studied using high-resolution spectroscopic techniques. Two dominant conformers were observed, both adopting the Z form of the carboxylic acid group. Quantum chemical calculations were used to confirm these structures and to discuss their conformational landscapes .

Chemical Reactions Analysis

The reactivity of fluorinated carboxylic acids with nitrogen-containing groups can lead to various chemical transformations. For instance, the reaction of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles resulted in the formation of acyclic and heterocyclic compounds, demonstrating the versatility of these fluorinated intermediates in organic synthesis . Furthermore, the electrochemical fluorination of nitrogen-containing carboxylic acids has been explored, yielding perfluoroacid fluorides that are considered key precursors for the production of fluorochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For example, the Brønsted acidity and hydrogen-bond donor ability of polyfluorinated alcohols are affected by the number of fluorine atoms and the steric hindrance around the OH group . These properties can significantly impact the behavior of fluorinated compounds in various chemical reactions, such as promoting solvent effects in sulfide oxidation and imino Diels-Alder reactions .

科学研究应用

构象分析和物理化学

对部分氟化羧酸的研究,包括类似于“3,3,3-三氟-2-(哌啶-2-基甲基)丙酸”的化合物,揭示了由氟原子存在引起的丰富构象景观。对这类化合物的高分辨率光谱研究已经确定了主要构象异构体,并通过量子化学计算确认了它们的结构,强调了羧酸基的Z形式。这些发现对于理解氟化羧酸的物理和化学性质至关重要,可能有助于指导新材料和药物的设计(Thomas et al., 2016)。

有机合成和催化

关于磺胺类化合物作为阳离子环化的新型终止剂的研究展示了氟化合物在促进多环系统高效形成中的实用性。这项工作强调了氟化酸在有机合成中作为催化剂的作用,导致了复杂结构(如吡咯烷)相对于简单的哌啶在竞争场景中的优先形成(Haskins & Knight, 2002)。

安全和危害

属性

IUPAC Name |

3,3,3-trifluoro-2-(piperidin-2-ylmethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)7(8(14)15)5-6-3-1-2-4-13-6/h6-7,13H,1-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIQQLVQNDTREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401932 |

Source

|

| Record name | 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480438-80-0 |

Source

|

| Record name | 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-[(2-piperidinyl)methyl]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)